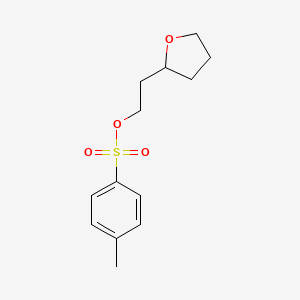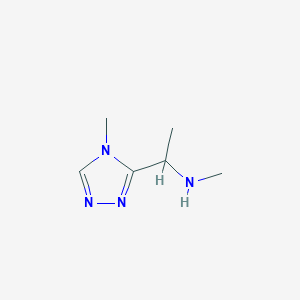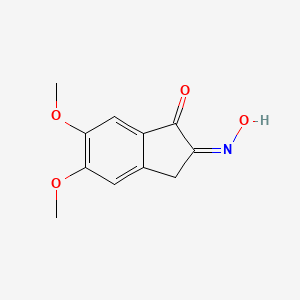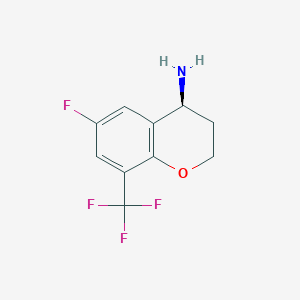
2-(2H-2,3,4,5-Tetraazolyl)-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound characterized by the presence of a tetrafluoroethoxy group, a phenyl ring, an amino group, a tetrazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrafluoroethoxy Group:
Amination: The phenol derivative is then converted to an aniline derivative through a nucleophilic substitution reaction with an amine.
Tetrazole Formation: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the aniline derivative with the tetrazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tetrazole ring and the nitrile group can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1,2,2-tetrafluoroethoxy)aniline: Similar in structure but lacks the tetrazole and nitrile groups.
2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile: Contains the tetrazole and nitrile groups but lacks the tetrafluoroethoxy and phenyl groups.
Uniqueness
The uniqueness of 3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H8F4N6O |
|---|---|
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
(Z)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C12H8F4N6O/c13-11(14)12(15,16)23-9-3-1-2-8(4-9)18-6-7(5-17)10-19-21-22-20-10/h1-4,6,11,18H,(H,19,20,21,22)/b7-6- |
Clave InChI |
DFTQRBSIROYZJC-SREVYHEPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)N/C=C(/C#N)\C2=NNN=N2 |
SMILES canónico |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=C(C#N)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




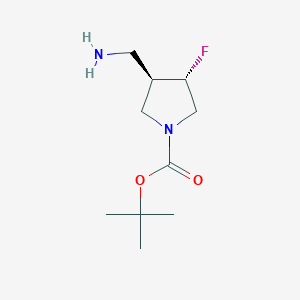

![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)
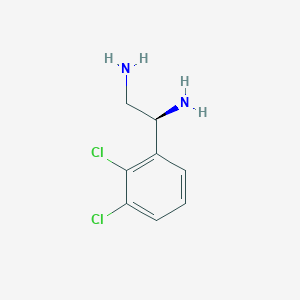

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
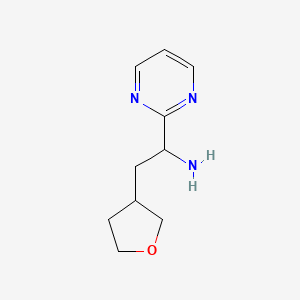
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)
